5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine
Description
5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine is a halogenated pyrimidine derivative with a bromomethyl substituent at the 5-position, chlorine atoms at the 4- and 6-positions, and a methylsulfanyl group at the 2-position. This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis .
Properties
IUPAC Name |
5-(bromomethyl)-4,6-dichloro-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrCl2N2S/c1-12-6-10-4(8)3(2-7)5(9)11-6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSHTGHRDHAKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)CBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4,6-dichloro-2-(methylsulfanyl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove halogen atoms or to modify the sulfur-containing group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified sulfur-containing pyrimidines.
Scientific Research Applications
5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, or anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Industrial Chemistry: Used in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen and sulfur atoms can enhance its binding affinity and specificity. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure: 4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP)
DCSMP serves as the parent compound for synthesizing derivatives like 5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine. Key differences include:
- Reactivity : DCSMP lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions. Its 5-position is typically lithiated (using LDA) to introduce functional groups, such as sulfanyl or hydroxy substituents, for downstream heterocycle synthesis .
- Applications: DCSMP is a precursor for fused heterocycles like [1,4]oxathiino[2,3-d]pyrimidines and imidazo[1,5-c]pyrimidines, whereas the bromomethyl derivative may enable alkylation or cross-coupling reactions .
Table 1: Key Differences Between DCSMP and 5-(Bromomethyl)-DCSMP
Chloromethyl vs. Bromomethyl Derivatives
5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine () differs by replacing the methylsulfanyl group with chloromethyl. Comparisons include:
- Leaving Group Potential: Bromine (Br) is a superior leaving group compared to chlorine (Cl), making the bromomethyl derivative more reactive in substitution reactions.
- Physical Properties : The chloromethyl analog has a density of 1.849 g/cm³ and boiling point of 327.4°C, while the bromomethyl variant likely has higher molecular weight and polarizability .
Sulfur-Containing Analogues
- 2-(Propylthio) Derivatives: 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine () replaces methylsulfanyl with a bulkier propylthio group.
- Thiopyrano[2,3-d]pyrimidines: Derivatives like 6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one, synthesized from DCSMP, demonstrate how sulfur-containing groups enable cyclization reactions to form fused heterocycles .
Amino-Substituted Derivatives
5-Amino-4,6-dichloro-2-(methylsulfanyl)pyrimidine () highlights the impact of amino groups:
- Reactivity: The amino group enhances nucleophilicity, enabling condensations with carbonyl compounds (e.g., α-keto esters) to form pyrrolo[2,3-d]pyrimidinones .
- Biological Potential: Amino-substituted pyrimidines are often explored for pharmaceutical applications, whereas bromomethyl derivatives are more suited for synthetic intermediates .
Formyl-Substituted Derivatives
4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde () introduces a formyl group at the 5-position.
Data Tables
Table 2: Physical Properties of Selected Pyrimidine Derivatives
Table 3: Reactivity Comparison of 5-Position Substituents
Biological Activity
5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
The compound is synthesized through multi-step reactions, typically starting from simpler pyrimidine derivatives. A common method involves bromination of 4,6-dichloro-2-(methylsulfanyl)pyrimidine using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. The reaction conditions are optimized for yield and purity.
Chemical Structure:
- Molecular Formula: C6H4BrCl2N2S
- CAS Number: 1379347-14-4
Medicinal Applications
The compound has shown promise in various biological applications:
- Antiviral Activity: Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against hepatitis B virus (HBV). Compounds with similar structures have demonstrated effective inhibition with EC50 values in the low micromolar range (1.1–7.7 μM) and low cytotoxicity .
- Antibacterial and Anticancer Properties: The presence of halogen atoms in the structure enhances the compound's reactivity, making it a candidate for developing new antibacterial and anticancer agents. It has been utilized as an intermediate in synthesizing pharmaceuticals targeting various pathways involved in cell proliferation and infection .
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites, potentially blocking substrate interaction. This mechanism is crucial for its application in drug design aimed at specific biological targets.
The biological activity of 5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine can be attributed to several factors:
- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of more complex molecules with enhanced biological properties.
- Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, which may exhibit different biological activities compared to the parent compound.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4,6-Dichloro-2-(methylsulfanyl)pyrimidine | Lacks bromomethyl group | Moderate antibacterial activity |
| 5-Bromo-2-(methylsulfanyl)pyrimidine | Fewer chlorine atoms; similar structure | Potential antiviral activity |
| 4,6-Dichloro-2-(ethylsulfanyl)pyrimidine | Contains ethylsulfanyl instead of methylsulfanyl | Varies; less studied compared to brominated variants |
Case Studies and Research Findings
Research indicates that compounds with halogen substitutions often exhibit increased potency against viral infections. For example, studies on related pyrimidine derivatives show that halogenated compounds have superior binding affinity to viral enzymes compared to their non-halogenated counterparts .
Furthermore, a study focusing on structure-activity relationships highlighted that modifications at specific positions on the pyrimidine ring significantly affect both efficacy and toxicity profiles. Compounds featuring bulky groups at the 4′ position showed improved antiviral activity while maintaining low cytotoxicity .
Q & A
Q. What are the recommended synthetic routes for 5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine, and how can reaction yields be optimized?
The synthesis of substituted pyrimidines often involves nucleophilic substitution or halogenation reactions. For bromomethyl-substituted derivatives, a common approach is the bromination of a pre-synthesized methyl-pyrimidine precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization can be achieved by adjusting solvent polarity (e.g., DMF or DCM), temperature (typically 0–25°C), and stoichiometric ratios of reagents. For example, Patel et al. (2007) demonstrated that guanylsulfonamide derivatives with halogenated pyrimidines require inert atmospheres and anhydrous conditions to minimize side reactions . Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify critical parameters for yield improvement .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : and NMR are critical for confirming the substitution pattern, particularly distinguishing bromomethyl (-CHBr) and methylsulfanyl (-SMe) groups. The bromomethyl proton signal typically appears as a singlet near δ 4.5–5.0 ppm, while methylsulfanyl protons resonate at δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks and fragmentation patterns.
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for purity assessment, especially given the compound’s instability in DMSO .
Q. How does solvent choice impact the stability of this compound during storage?
Procházková et al. (2012a) highlighted that dimethyl sulfoxide (DMSO) can induce decomposition of halogenated pyrimidines via radical-mediated pathways. For long-term storage, anhydrous acetonitrile or dichloromethane at -20°C under nitrogen is recommended. Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v may further stabilize the compound .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) guide the design of reactions involving this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict reaction pathways. For instance, reaction path searches can identify optimal conditions for nucleophilic substitutions at the bromomethyl group, minimizing byproducts. Computational screening of solvents and catalysts (e.g., Pd-mediated cross-couplings) can reduce trial-and-error experimentation .
Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?
Competing elimination or oxidation reactions can arise due to the electrophilic bromomethyl group. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) suppress elimination.
- Protecting Groups : Temporarily protecting the methylsulfanyl moiety (e.g., oxidation to sulfoxide) prevents undesired sulfur participation.
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) enable selective cross-coupling (e.g., Suzuki-Miyaura) without affecting other halogens .
Q. How can the compound’s stability under biological assay conditions be evaluated?
- Kinetic Studies : Monitor degradation in PBS or cell culture media via HPLC at 37°C over 24–72 hours.
- LC-MS/MS : Identify degradation products (e.g., demethylation or hydrolysis derivatives).
- Antioxidant Additives : Test stabilizing agents like ascorbic acid (1 mM) in biological buffers .
Q. What mechanistic insights explain its potential as a thymidine phosphorylase inhibitor?
Structural analogs (e.g., 6-chlorouracils) inhibit thymidine phosphorylase by mimicking the substrate’s pyrimidine core. Molecular docking studies suggest the bromomethyl group enhances binding via hydrophobic interactions with the enzyme’s active site. Competitive inhibition assays (IC determination) using fluorogenic substrates (e.g., 5-fluoro-2'-deoxyuridine) validate potency .
Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?
- Steric Effects : The 4,6-dichloro substituents create steric hindrance, favoring reactions at the less hindered bromomethyl site.
- Electronic Effects : Electron-withdrawing chlorine atoms increase the electrophilicity of the bromomethyl carbon, accelerating SN2 reactions. Hammett substituent constants (σ) can quantify electronic contributions .
Methodological and Safety Considerations
Q. What experimental design principles apply to optimizing its synthetic scale-up?
Q. How should waste containing this compound be safely handled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
